molecular formula C13H18BrNO2 B3394798 Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate CAS No. 886366-12-7

Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate

Cat. No.: B3394798
CAS No.: 886366-12-7
M. Wt: 300.19 g/mol
InChI Key: KULGTGIAOZLSEB-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate (CAS: 886366-12-7) is a brominated aromatic compound with a propanoate ester backbone. Its molecular formula is C₁₃H₁₈BrNO₂, and it features a 3-bromophenylmethyl group at the second position and a methylamino group at the third position of the propanoate chain . This compound is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing bioactive molecules due to its versatile reactive sites (e.g., ester, amino, and bromine substituents) .

Properties

IUPAC Name

ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-3-17-13(16)11(9-15-2)7-10-5-4-6-12(14)8-10/h4-6,8,11,15H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULGTGIAOZLSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Br)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661433
Record name Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-12-7
Record name Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-bromobenzyl chloride, ethyl acetoacetate, and methylamine.

    Step 1 Formation of Intermediate: The reaction of 3-bromobenzyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide forms an intermediate compound.

    Step 2 Amination: The intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group.

    Step 3 Esterification: Finally, the product is esterified using ethanol and an acid catalyst to yield Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in certain catalytic reactions.

Biology

    Biochemical Studies: Utilized in the study of enzyme interactions and inhibition.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the methylamino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar derivatives, focusing on substituent variations, physicochemical properties, and synthetic routes.

Halogen-Substituted Analogs

Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate (CAS: 1291714-64-1)
  • Molecular Formula: C₁₃H₁₈BrNO₂ (same as the 3-bromo analog)
  • Key Difference : Bromine at the para position (4-bromo) instead of meta (3-bromo).
  • Electronic effects differ due to the bromine’s position, altering dipole interactions in molecular recognition .
Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate (CAS: 886366-08-1)
  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Key Difference : Chlorine replaces bromine at the 3-position.
  • Impact :
    • Lower molecular weight (Cl ≈ 35.45 g/mol vs. Br ≈ 79.90 g/mol), affecting solubility and lipophilicity .
    • Reduced steric bulk and electronegativity compared to bromine may alter metabolic stability in vivo .

Functional Group Variants

Ethyl 2-((2-amino-3,5-dibromobenzyl)amino)-3-phenylpropanoate
  • Molecular Formula : C₁₉H₂₁Br₂N₂O₂
  • Key Differences: Additional 3,5-dibromo substitution on the benzyl ring. Amino group replaces the methylamino group.
  • Impact: Enhanced hydrogen-bonding capacity due to the amino group, improving solubility in polar solvents . The dibromo substitution increases molecular weight (≈463.1 g/mol) and may confer resistance to oxidative degradation .
Methyl (2S)-2-[[(2,3-difluorophenyl)methyl-[3-(2-methylpropoxy)-3-oxopropanoyl]amino]-methylamino]-3,3-dimethylbutanoate
  • Molecular Formula : C₂₃H₃₃F₂N₃O₅ (LCMS m/z: 411.5 [M+H]⁺)
  • Key Differences: Difluorophenyl group instead of bromophenyl. Branched ester (isobutoxy) and dimethylbutanoate backbone.
  • Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Position Key Applications Purity/Yield
Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate (886366-12-7) C₁₃H₁₈BrNO₂ 300.19 3-bromo Pharmaceutical intermediate Not specified
Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate (1291714-64-1) C₁₃H₁₈BrNO₂ 300.19 4-bromo Receptor-targeted synthesis Not specified
Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate (886366-08-1) C₁₃H₁₈ClNO₂ 265.74 3-chloro Intermediate for CNS drugs 98%
Ethyl 2-((2-amino-3,5-dibromobenzyl)amino)-3-phenylpropanoate (N/A) C₁₉H₂₁Br₂N₂O₂ 463.10 3,5-dibromo Chelating ligand synthesis 83% yield

Pharmacological and Industrial Relevance

  • Bromine vs. Chlorine : Bromine’s larger size enhances hydrophobic interactions in drug-receptor binding, while chlorine offers cost-effective synthesis .
  • Fluorinated Analogs : Fluorine substitution (e.g., in ’s compound) improves metabolic stability, making such derivatives preferable for long-acting therapeutics .

Biological Activity

Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate is characterized by the following chemical structure:

  • Molecular Formula : C12H14BrN O2
  • Molecular Weight : 284.15 g/mol
  • IUPAC Name : Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate

The presence of the bromine atom and the ester functional group are critical for its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate exhibits significant antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)1 - 8 µg/mL
Escherichia coli8 - 64 µg/mL
Candida auris0.5 - 64 µg/mL

These findings underscore the compound's potential as a lead for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate has shown promise in anticancer applications. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on A-431 (human epidermoid carcinoma) and Jurkat (human leukemia) cell lines, the compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin. The structure-activity relationship analysis revealed that modifications to the phenyl ring significantly influenced its cytotoxic potency .

The biological activity of Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in peptidoglycan synthesis in bacteria, leading to cell lysis.
  • Receptor Modulation : It may interact with cellular receptors involved in apoptosis pathways, promoting cancer cell death.

Further detailed studies utilizing molecular dynamics simulations are necessary to elucidate the precise binding interactions and biological pathways involved .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Key observations include:

  • Bromine Substitution : The presence of bromine enhances antimicrobial activity by increasing lipophilicity, facilitating membrane penetration.
  • Amine Group : The methylamino group is essential for cytotoxic activity, suggesting that variations in this moiety could lead to improved therapeutic profiles.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Bromine at para positionIncreased antimicrobial potency
Methylamino groupEssential for cytotoxicity
Alterations in alkyl chain lengthVariable effects on solubility

Q & A

Q. What are the common synthetic routes for Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate?

The synthesis typically involves multi-step reactions, including:

  • Bromination : Introduction of the bromine atom at the 3-position of the phenyl ring via electrophilic substitution .
  • Amination : Reaction with methylamine or protected amine precursors under reductive conditions to introduce the methylamino group .
  • Esterification : Formation of the ethyl ester from the corresponding carboxylic acid using ethanol and acid catalysis . Key optimization parameters include temperature control (0–60°C), solvent selection (e.g., DMF for amination), and purification via column chromatography .

Q. How is the molecular structure of this compound confirmed?

Advanced analytical techniques are employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with the bromophenyl group showing characteristic aromatic splitting (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 340.08) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for confirming the propanoate backbone .

Q. What biological activities are hypothesized for this compound?

Based on structural analogs (e.g., pyrazole and phenoxyacetic acid derivatives), potential activities include:

  • Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the methylamino group’s nucleophilicity .
  • Enzyme Inhibition : The bromophenyl moiety may inhibit cytochrome P450 enzymes, tested via fluorometric assays .
  • Antimicrobial Screening : Evaluated using disk diffusion assays against S. aureus and E. coli .

Advanced Research Questions

Q. How do reaction mechanisms differ under varying pH conditions?

The methylamino group’s reactivity is pH-dependent:

  • Acidic Conditions : Protonation of the amine enhances electrophilic substitution at the bromophenyl ring, favoring aryl coupling reactions .
  • Basic Conditions : Deprotonation facilitates nucleophilic attacks, e.g., hydrolysis of the ester group to carboxylic acid (monitored via HPLC) . Kinetic studies using UV-Vis spectroscopy reveal rate constants (k) for hydrolysis: k = 0.012 min1^{-1} at pH 9 .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key structural motifs influence activity:

  • Bromophenyl Position : Para-substitution (vs. meta) in analogs reduces steric hindrance, improving target binding (IC50_{50} values drop from 12 μM to 4.5 μM) .
  • Methylamino Group : Replacement with bulkier amines (e.g., isopropyl) decreases solubility but enhances receptor affinity .
  • Ester vs. Carboxylic Acid : The ethyl ester improves membrane permeability (logP = 2.1 vs. -0.5 for the acid) .

Q. How are data contradictions in synthetic yields resolved?

Discrepancies arise from:

  • Impurities : Side products from incomplete bromination (e.g., di-brominated byproducts) are identified via GC-MS and mitigated by adjusting stoichiometry (Br2_2:substrate = 1:1.05) .
  • Reaction Conditions : Elevated temperatures (>60°C) during amination cause decomposition, reducing yields from 75% to 40%. Optimized protocols use reflux at 50°C .

Q. What strategies stabilize this compound against degradation?

Degradation pathways include:

  • Hydrolysis : Stabilized by storing at pH 5–6 and low humidity (<20% RH) .
  • Photooxidation : The bromophenyl group is light-sensitive; amber glassware and antioxidants (e.g., BHT) reduce degradation by 60% . Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation products via LC-MS .

Q. How can computational modeling predict interaction with biological targets?

  • Docking Studies : AutoDock Vina simulates binding to GPCRs, showing hydrogen bonding between the methylamino group and Asp113 (binding energy = -8.2 kcal/mol) .
  • MD Simulations : GROMACS models predict stable ligand-receptor complexes over 100 ns, with RMSD < 2.0 Å .

Methodological Development Questions

Q. What novel analytical methods improve quantification in biological matrices?

  • LC-MS/MS : A validated method uses a C18 column (2.6 μm, 100 Å) and MRM transitions (m/z 340→212 for quantification; LOD = 0.1 ng/mL) .
  • Microscopy : Confocal imaging with fluorescently tagged derivatives localizes the compound in cellular membranes (λex_{ex} = 488 nm) .

Q. How can solubility challenges in formulation be addressed?

  • Co-solvents : PEG-400 increases aqueous solubility from 0.5 mg/mL to 12 mg/mL .
  • Nanoemulsions : Lipid-based carriers (e.g., DSPE-PEG) enhance bioavailability by 3-fold in rat models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate
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Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate

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